N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H23N7OS and its molecular weight is 397.5. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions This compound can be synthesized through a series of multi-step reactions involving several key intermediates. Typically, the process begins with the synthesis of benzo[d]thiazole-2-carboxylic acid, which undergoes further reactions to introduce the triazinyl moiety and other substituents. Reaction conditions often include the use of solvents like dimethylformamide (DMF), bases such as potassium carbonate, and catalysts to facilitate the process.
Industrial Production Methods For industrial-scale production, this compound may be synthesized through optimized routes that improve yield and reduce cost. Techniques such as flow chemistry and continuous synthesis might be employed to ensure efficient production while maintaining high purity standards.
Chemical Reactions Analysis
Types of Reactions N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide undergoes a variety of chemical reactions including:
Oxidation: Can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can target the triazinyl or benzo[d]thiazole groups.
Common Reagents and Conditions Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Conditions may vary from mild to harsh, involving different temperatures, pressures, and solvents.
Major Products The products of these reactions can vary widely, ranging from simple modifications of the original structure to entirely new compounds with different functionalities, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and pathways.
Biology Biologically, it may be explored for its potential bioactivity
Medicine In the medical field, research may focus on the compound’s ability to interact with specific biological targets, potentially leading to new therapeutic agents for treating diseases.
Industry Industrial applications could include the use of this compound as an intermediate in the synthesis of dyes, agrochemicals, or other specialty chemicals.
Mechanism of Action
Molecular Targets and Pathways The mechanism by which N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide exerts its effects depends largely on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Uniqueness and Similar Compounds This compound can be compared to other benzo[d]thiazole derivatives, as well as compounds featuring 1,3,5-triazine structures
Some similar compounds include:
Benzo[d]thiazole-2-carboxamides
1,3,5-Triazine derivatives
Dimethylamino-substituted aromatic compounds
Whether you're diving into synthetic chemistry or exploring potential biological applications, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a remarkable compound offering vast possibilities.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7OS/c1-25(2)18-22-15(23-19(24-18)26-10-6-3-7-11-26)12-20-16(27)17-21-13-8-4-5-9-14(13)28-17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJMGNYSSBANLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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